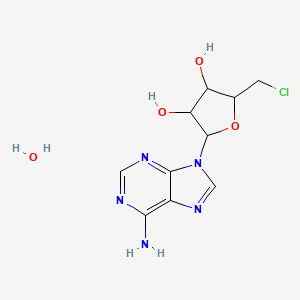(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate
CAS No.:
Cat. No.: VC17939493
Molecular Formula: C10H14ClN5O4
Molecular Weight: 303.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14ClN5O4 |
|---|---|
| Molecular Weight | 303.70 g/mol |
| IUPAC Name | 2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate |
| Standard InChI | InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2 |
| Standard InChI Key | XFACRIDKAAYORV-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₀H₁₄ClN₅O₄ and a molecular weight of 303.70 g/mol. Its IUPAC name, 2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate, reflects its core structure: a purine base (6-aminopurine) linked to a modified ribose moiety. The tetrahydrofuran ring adopts the (2R,3R,4S,5S) configuration, critical for its potential biological activity, as nucleoside stereochemistry often dictates interactions with enzymes and receptors.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN₅O₄ | |
| Molecular Weight | 303.70 g/mol | |
| IUPAC Name | 2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |
| InChIKey | XFACRIDKAAYORV-UHFFFAOYSA-N |
The chloromethyl group at the 5'-position distinguishes this compound from canonical nucleosides like adenosine, introducing a reactive site for potential alkylation or further derivatization. The hydrate form stabilizes the crystalline structure, as evidenced by its inclusion in the SMILES notation (O representing water).
Synthesis and Stereochemical Considerations
Challenges in Stereocontrol
Achieving the (2R,3R,4S,5S) configuration demands precise control during sugar ring functionalization. Techniques such as asymmetric catalysis or chiral auxiliary-mediated synthesis may be employed to avoid racemization at the 2', 3', and 4' positions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from structural analogs:
-
Hydrophilicity: Multiple hydroxyl groups and the hydrate form suggest moderate water solubility, advantageous for aqueous formulation.
-
Lipophilicity: The chloromethyl group may enhance membrane permeability compared to non-halogenated nucleosides.
Table 2: Predicted Physicochemical Properties
| Property | Prediction | Basis |
|---|---|---|
| LogP | ~0.5 to 1.2 | Chlorine’s electronegativity |
| pKa (Purine N1) | ~4.2 | Similar to adenosine |
| Melting Point | >200°C (decomposition) | Hydrate stability |
Research Gaps and Future Directions
Unanswered Questions
-
Toxicity Profile: No in vitro or in vivo toxicity data are available.
-
Enzymatic Interactions: Susceptibility to purine nucleoside phosphorylase (PNP) or adenosine deaminase (ADA) remains unstudied.
-
Synthetic Scalability: Reported synthetic routes are theoretical; practical yields and purification methods need validation.
Recommended Studies
-
Kinase Assays: Evaluate phosphorylation by deoxycytidine kinase (dCK), a key enzyme in nucleoside analog activation.
-
Crystallography: Resolve the hydrate’s crystal structure to confirm water molecule positioning.
-
In Silico Modeling: Predict binding affinities for DNA polymerases or viral reverse transcriptases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume